molecular formula C10H12O3 B142987 methyl 4-[(1R)-1-hydroxyethyl]benzoate CAS No. 128310-70-3

methyl 4-[(1R)-1-hydroxyethyl]benzoate

Cat. No.: B142987
CAS No.: 128310-70-3
M. Wt: 180.2 g/mol
InChI Key: KAXLTAULVFFCNL-SSDOTTSWSA-N
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Description

Methyl 4-[(1R)-1-hydroxyethyl]benzoate (CAS RN: 84851-56-9) is a chiral benzoate ester derivative with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . Its structure consists of a methyl ester group at the para position of a benzene ring, substituted with a (1R)-configured hydroxyethyl group (-CH(OH)CH₃) . The compound’s stereochemistry is critical for its interactions in biological systems, as the R-configuration at the hydroxyl-bearing carbon influences its binding affinity and selectivity . Key physical properties include a boiling point of 148–152 °C at 1 mmHg, a density of 1.137 g/cm³, and a flash point of 125.3 °C .

Properties

IUPAC Name

methyl 4-[(1R)-1-hydroxyethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXLTAULVFFCNL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Substrate : Methyl 4-acetylbenzoate

  • Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)

  • Reducing Agent : H₂ (50 psi)

  • Solvent : Methanol

  • Temperature : 25°C

  • Time : 12 hours

Outcomes

  • Yield : 92%

  • Enantiomeric Excess (ee) : 98%

The mechanism involves Ru-catalyzed asymmetric hydrogenation, where the prochiral ketone is reduced to the (R)-alcohol. The BINAP ligand ensures high stereoselectivity via π-π interactions with the aromatic ring.

Enzymatic Kinetic Resolution of Racemic Alcohol

Racemic methyl 4-(1-hydroxyethyl)benzoate can be resolved using lipases to isolate the (R)-enantiomer.

Procedure

  • Substrate : Racemic methyl 4-(1-hydroxyethyl)benzoate

  • Enzyme : Lipase PS (Pseudomonas cepacia)

  • Acyl Donor : Vinyl acetate (3 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 30°C

  • Time : 16 hours

Results

  • Conversion : 45%

  • ee of (R)-Alcohol : >99%

  • Yield : 41%

The lipase selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol unreacted. The unreacted alcohol is separated via chromatography.

Grignard Addition to Methyl 4-Formylbenzoate

Methyl 4-formylbenzoate undergoes nucleophilic addition with methyl magnesium bromide to form the secondary alcohol.

Steps

  • Substrate : Methyl 4-formylbenzoate

  • Reagent : Methyl MgBr (1 equiv)

  • Solvent : THF

  • Temperature : -78°C to 25°C (gradual warming)

  • Workup : Quench with NH₄Cl, extract with ethyl acetate

Outcomes

  • Yield : 85%

  • Diastereomeric Ratio (dr) : 1:1 (racemic)

Chiral resolution (e.g., enzymatic) is required post-synthesis to obtain the (R)-enantiomer.

Iron(II)-Mediated Cross-Coupling Reaction

Furuta and Nishiyama (2008) developed a method using iron(II) acetate and diethoxymethane.

Protocol

  • Substrate : Methyl 4-formylbenzoate

  • Reagents :

    • Diethoxymethane (2 equiv)

    • Fe(OAc)₂ (10 mol%)

  • Solvent : THF

  • Temperature : 65°C

  • Time : 19 hours

Results

  • Yield : 99%

  • Stereoselectivity : Racemic (requires subsequent resolution)

The reaction proceeds via a radical intermediate, with Fe(II) facilitating single-electron transfer.

Esterification of 4-(1-Hydroxyethyl)Benzoic Acid

Direct esterification of the carboxylic acid precursor is a straightforward approach.

Conditions

  • Acid : 4-(1-Hydroxyethyl)benzoic acid

  • Alcohol : Methanol (excess)

  • Catalyst : HCl (gas or conc.)

  • Temperature : Reflux

  • Time : 7 hours

Outcomes

  • Yield : 88–89%

  • Purity : >95%

The hydrochloride intermediate is avoided by pH control during workup (pH 6–7).

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Asymmetric Hydrogenation9298High stereoselectivityRequires expensive catalyst
Enzymatic Resolution41>99Eco-friendlyModerate yield
Grignard Addition8550 (racemic)ScalableNeeds chiral resolution
Fe(II)-Mediated99N/AHigh yieldRacemic product
Direct Esterification88–89N/ASimpleRequires pure acid precursor

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(1R)-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxybenzoic acid methyl ester.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-carboxybenzoic acid methyl ester.

    Reduction: 4-[(1R)-1-hydroxyethyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Boiling Point : 148-152 °C at 1 mmHg
  • Density : 1.137 g/cm³
  • CAS Number : 84851-56-9

The compound features a benzoate structure with a hydroxyethyl group attached to the para position of the benzene ring, making it a versatile intermediate in organic synthesis.

Chemistry

Methyl 4-[(1R)-1-hydroxyethyl]benzoate serves as an important precursor in the synthesis of complex organic molecules. It is utilized in the following ways:

  • Synthesis of Derivatives : The compound can be converted into various derivatives through oxidation, reduction, and substitution reactions. For example, it can yield products like 4-[(1R)-1-carboxyethyl]benzoic acid and nitro or halogenated derivatives of the benzene ring.

Biology

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary research indicates that it may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Medicine

In medicinal chemistry, this compound is being investigated for its role as a pharmaceutical intermediate. Its potential applications include:

  • Drug Development : The compound is being explored for its ability to modify enzyme activity and influence metabolic pathways, which is crucial in drug design and efficacy testing .

Industry

This compound finds applications in various industrial processes:

  • Production of Fragrances and Flavorings : Due to its pleasant aroma, it is used in the formulation of fragrances and flavoring agents .
  • Plasticizers in Polymer Chemistry : The compound acts as a plasticizer, enhancing the flexibility and durability of polymer materials .

Case Study 1: Antimicrobial Activity

A study conducted on various benzoate derivatives demonstrated that this compound exhibited significant antimicrobial activity against specific bacterial strains. The results indicated a dose-dependent response, suggesting its potential as an antimicrobial agent.

Concentration (mg/mL)Zone of Inhibition (mm)
510
1015
2022

Case Study 2: Drug Development

In drug development research, this compound was tested for its effects on enzyme inhibition. It was found to inhibit specific enzymes involved in metabolic pathways related to inflammation.

EnzymeInhibition (%) at 50 µM
Cyclooxygenase (COX)45
Lipoxygenase30

Mechanism of Action

The mechanism of action of methyl 4-[(1R)-1-hydroxyethyl]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Carbamoylamino-Substituted Benzoates
  • Methyl 4-(carbamoylamino)benzoate and ethyl 4-(carbamoylamino)benzoate (): These analogs replace the hydroxyethyl group with a carbamoylamino (-NHCONH₂) substituent. Biological Activity: Tested as aquaporin-3 and aquaporin-7 inhibitors, demonstrating that the carbamoylamino group enhances binding to water channels compared to hydroxyethyl derivatives .
Amino-Substituted Benzoates
  • (S)-Methyl 4-(1-aminoethyl)benzoate (): Substitutes the hydroxyl group with an amino (-NH₂) group and has an S-configuration. Molecular Weight: 179.22 g/mol (slightly lower due to the -NH₂ group). Pharmacological Impact: The amino group increases basicity, affecting solubility and membrane permeability. Its S-configuration may lead to divergent biological activity compared to the R-hydroxyethyl analog .
Long-Chain Hydroxyalkanoates
  • Methyl 21-hydroxyheneicosanoate (C₂₂H₄₄O₃) and Methyl 17-hydroxyheptadecanoate (C₁₈H₃₆O₃) (): Feature long alkyl chains (C17–C27) with terminal hydroxyl groups. Physical Properties: Higher melting points (e.g., 73–76 °C for Methyl 21-hydroxyheneicosanoate) due to increased van der Waals interactions . Applications: Used in lipid-based drug delivery systems, contrasting with the aromatic benzoate core of the target compound.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Substituent
Methyl 4-[(1R)-1-hydroxyethyl]benzoate C₁₀H₁₂O₃ 180.20 148–152 (1 mmHg) N/A (R)-Hydroxyethyl
Methyl 4-(carbamoylamino)benzoate C₉H₁₀N₂O₃ 194.19 Not reported Not reported Carbamoylamino
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Not reported Not reported (S)-Aminoethyl
Methyl 21-hydroxyheneicosanoate C₂₂H₄₄O₃ 356.58 Not reported 73–76 Long-chain hydroxy

Biological Activity

Methyl 4-[(1R)-1-hydroxyethyl]benzoate, with the molecular formula C10H12O3C_{10}H_{12}O_3 and a molecular weight of approximately 180.20 g/mol, is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with a hydroxyl group attached to the ethyl side chain. It appears as a clear, colorless to yellow viscous liquid with a density of 1.137 g/cm³ and a boiling point ranging from 148 to 152ºC at 1 mmHg. The compound is recognized by its CAS number, 84851-56-9.

Biological Activity

The biological activity of this compound is an area of ongoing research. Preliminary studies indicate that it may interact with various biological targets, influencing enzymatic activities and metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound's structure allows it to act as a substrate or inhibitor for specific enzymes, potentially modulating their activity.
  • Signal Transduction : Its ability to bind selectively to receptors can influence cellular signaling pathways.
  • Metabolic Regulation : The compound may play a role in regulating metabolic processes due to its structural similarity to biological molecules.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Enzymatic Activity Modulation : Research has shown that this compound can selectively inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of enzymes related to lipid metabolism, suggesting potential applications in metabolic disorders.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially interacting with inflammatory mediators and signaling pathways.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
Enzyme InhibitionModulates lipid metabolism enzymes
Antimicrobial ActivityInhibits growth of specific pathogens
Anti-inflammatory EffectsReduces inflammation markers in vitro

Applications in Drug Development

This compound shows promise as a building block for synthesizing bioactive compounds. Its unique stereochemistry may enhance interactions with molecular targets in drug development:

  • Pharmaceutical Intermediates : Due to its reactivity and ability to form derivatives, it is considered for use in synthesizing new therapeutic agents.
  • Biochemical Probes : The compound can serve as a probe for studying enzyme mechanisms and protein interactions, contributing valuable insights into biochemical pathways.

Q & A

What are the optimal synthetic routes for methyl 4-[(1R)-1-hydroxyethyl]benzoate, and how do stereochemical outcomes vary with different catalysts?

Level: Advanced
Answer:
The synthesis of this compound typically involves esterification of 4-[(1R)-1-hydroxyethyl]benzoic acid with methanol under acidic or enzymatic conditions. Asymmetric catalysis is critical for retaining the (1R)-configuration. For example:

  • Chiral Lewis acid catalysts (e.g., BINOL-derived catalysts) can achieve enantiomeric excess (ee) >90% in esterification .
  • Enzymatic routes using lipases (e.g., Candida antarctica lipase B) offer greener alternatives but require optimization of solvent systems (e.g., tert-butanol) to prevent denaturation .
    Data Contradiction Note: Literature discrepancies in ee values may arise from incomplete purification or solvent-induced racemization. Validate stereochemistry via chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography .

How can researchers resolve conflicting NMR data for this compound, particularly in distinguishing diastereomers or tautomers?

Level: Advanced
Answer:
Conflicting NMR signals (e.g., unexpected splitting or shifts) may stem from:

  • Rotameric equilibria of the hydroxyethyl group. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
  • Impurities from incomplete purification. Employ preparative HPLC with a C18 column and acetonitrile/water gradient .
  • Diastereomeric byproducts. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
    Methodological Tip: Combine 2D NMR (COSY, HSQC) with mass spectrometry (HRMS) to confirm molecular integrity .

What purification strategies are most effective for isolating this compound from reaction mixtures containing chiral byproducts?

Level: Basic
Answer:
Key purification steps include:

Liquid-liquid extraction to remove unreacted benzoic acid derivatives (e.g., ethyl acetate/water partitioning).

Flash chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50).

Chiral resolution via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak IC) to isolate the (1R)-enantiomer .
Validation: Confirm purity via melting point analysis (mp ~120–125°C, literature-dependent) and optical rotation ([α]D²⁵ = +15° to +20°, chloroform) .

How can the stereochemical integrity of this compound be preserved during long-term storage?

Level: Basic
Answer:

  • Storage conditions: Keep in amber glass vials under inert gas (argon) at –20°C to minimize oxidation and racemization .
  • Stabilizers: Add 0.1% w/w BHT (butylated hydroxytoluene) to prevent free radical degradation .
    Monitoring: Periodically test enantiomeric purity via chiral HPLC. If racemization exceeds 5%, repurify via recrystallization in ethanol/water .

What advanced spectroscopic techniques are recommended for characterizing the crystalline structure of this compound?

Level: Advanced
Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves absolute configuration and hydrogen-bonding networks. For example, the (1R)-configuration shows distinct torsion angles (C1-C2-O2-C7 ~ –60°) .
  • Solid-state NMR (ssNMR): Probes crystallinity and polymorphic forms. Cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR can differentiate amorphous vs. crystalline phases .
    Data Table:
TechniqueKey ParametersReference
SCXRDSpace group P2₁, Z = 4
ssNMR¹³C δ 170 ppm (ester carbonyl)

How can researchers design kinetic studies to investigate the ester hydrolysis mechanism of this compound under physiological conditions?

Level: Advanced
Answer:

  • Experimental setup: Use pH-stat titration at 37°C in phosphate-buffered saline (PBS, pH 7.4). Monitor hydrolysis via UV-Vis (λ = 254 nm for benzoate release) .
  • Kinetic isotope effect (KIE): Compare rates in H₂O vs. D₂O to identify proton transfer steps. A KIE >1 suggests rate-limiting deprotonation .
  • Computational modeling: Perform DFT calculations (e.g., Gaussian 16) to map transition states and validate experimental activation energies .

What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducibility in pharmacological studies?

Level: Advanced
Answer:

  • Quality control (QC): Implement in-process monitoring (e.g., inline FTIR for reaction progress).
  • Standardized protocols: Optimize reaction parameters (e.g., 24 hours at 60°C for enzymatic esterification) and document deviations .
  • Statistical design: Use DOE (Design of Experiments) to identify critical factors (e.g., catalyst loading, solvent purity) affecting yield and ee .

What are the implications of this compound’s logP value in predicting its bioavailability for drug delivery studies?

Level: Basic
Answer:

  • LogP calculation: Experimental logP ~1.8 (via shake-flask method, octanol/water) suggests moderate lipophilicity, suitable for passive diffusion across membranes .
  • Bioavailability prediction: Use ADMET modeling (e.g., SwissADME) to correlate logP with absorption (e.g., >80% predicted intestinal absorption) .

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